Nodinitib-1 is classified as a small molecule inhibitor targeting the NOD1 receptor. It was developed as part of research aimed at understanding the modulation of immune responses through NOD-like receptors. The compound demonstrates a high selectivity for NOD1 over NOD2, with an inhibitory concentration (IC50) of approximately 0.56 micromolar, indicating its effectiveness in inhibiting the activation of Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) .
The synthesis of Nodinitib-1 involves several chemical reactions that focus on constructing its unique 2-aminobenzimidazole core structure. Specific methods include:
The molecular structure of Nodinitib-1 is characterized by its 2-aminobenzimidazole framework, which is crucial for its biological activity. Key structural features include:
Nodinitib-1 participates in various chemical reactions that can affect its stability and activity:
The mechanism of action for Nodinitib-1 primarily involves its ability to inhibit NOD1 signaling pathways. Upon binding to NOD1, Nodinitib-1 induces conformational changes that prevent the receptor from activating downstream signaling cascades associated with inflammation and immune responses:
Nodinitib-1 possesses several notable physical and chemical properties:
Nodinitib-1 has several scientific applications due to its ability to modulate immune responses:
Nodinitib-1 (ML130; CID-1088438) is a potent and selective inhibitor of the nucleotide-binding oligomerization domain-containing protein 1 (NOD1), a cytosolic pattern recognition receptor (PRR) critical for innate immune responses. It exhibits an IC₅₀ of 0.56 μM in suppressing NOD1-dependent NF-κB activation, as validated in HEK293T cells stimulated with the NOD1 ligand γ-D-glutamyl-meso-diaminopimelic acid (γ-tri-DAP) [1] [7] [10]. Mechanistically, Nodinitib-1 disrupts the NOD1/RIP2 signaling axis, preventing the phosphorylation and degradation of IκBα—the key step that releases NF-κB for nuclear translocation [1] [4]. Consequently, it blocks downstream expression of pro-inflammatory genes, including IL-8, IL-6, TNFα, and the NF-κB target gene IκBα at the mRNA level [1] [7].
Table 1: Biological Effects of Nodinitib-1 on Inflammatory Pathways
Parameter | Effect of Nodinitib-1 | Experimental System | ||
---|---|---|---|---|
NF-κB activation (IκBα degradation) | Inhibited (IC₅₀: 0.56 μM) | HEK293T cells + γ-tri-DAP | ||
IL-8 secretion | Selectively blocked (IC₅₀: 620–810 nM) | MCF-7 cells + γ-tri-DAP | ||
p38 MAPK phosphorylation | Suppressed | Primary dendritic cells | ||
CD86/HLA-DR expression | Reduced | Primary dendritic cells | ||
TNFα-induced NF-κB activation | No effect (IC₅₀ > 20 μM) | HEK293T cells |
Nodinitib-1 demonstrates remarkable selectivity for NOD1 over other innate immune receptors. It exhibits >36-fold selectivity against NOD2 (IC₅₀ >20 μM for NOD2-mediated NF-κB activation) and shows no activity against Toll-like receptors (TLRs) or RIG-I-like receptors (RLRs) [1] [5] [7]. This specificity was established through comprehensive counter-screens:
Structural determinants for this selectivity include the 2-aminobenzimidazole core and sulfonamide moiety. Medicinal chemistry studies reveal that electron-donating groups on the benzimidazole ring enhance potency and selectivity for NOD1 [2] [7].
Nodinitib-1 indirectly disrupts receptor-interacting protein kinase 2 (RIP2 or RIPK2), the adaptor kinase downstream of NOD1. Upon NOD1 activation by γ-tri-DAP, RIP2 undergoes K63-linked polyubiquitination, enabling recruitment of TAK1 and IKK complexes for NF-κB activation [3] [6] [9]. Nodinitib-1 prevents this scaffolding by altering NOD1 conformation, thereby blocking:
Notably, RIP2 kinase activity is essential for NOD1 signaling, and Nodinitib-1’s effects phenocopy genetic ablation of Ripk2. In Ripk2−/− mice, NOD1-dependent cardiac hypertrophy and cytokine production are suppressed, mirroring Nodinitib-1’s actions in cellular models [6] [9].
Table 2: Nodinitib-1's Effects on RIP2-Mediated Signaling Components
Signaling Component | Effect of Nodinitib-1 | Functional Consequence | ||
---|---|---|---|---|
RIP2 autophosphorylation | Inhibited | Loss of kinase activation | ||
K63-linked ubiquitination | Blocked | Impaired TAK1/IKK recruitment | ||
NF-κB nuclear translocation | Suppressed | Reduced pro-inflammatory gene expression | ||
p38 MAPK phosphorylation | Attenuated | Decreased stress response signaling | ||
MAVS-RIP2 complex formation* | Disrupted (indirectly) | Impaired mitochondrial inflammation |
*MAVS: Mitochondrial antiviral-signaling protein [9]
Beyond blocking ligand-induced oligomerization, Nodinitib-1 directly induces conformational changes in NOD1 that alter its subcellular dynamics. Biochemical studies demonstrate that Nodinitib-1 binding:
In endothelial cells, these changes prevent NOD1 translocation to membrane compartments where signaling complexes assemble. This is critical in hematopoietic stem cell (HSC) specification, where Nodinitib-1 treatment abrogates Rac1-induced NF-κB activation and hemogenic endothelial programming in zebrafish and human AGM (aorta-gonad-mesonephros) models [5]. The compound’s ability to modulate subcellular NOD1 localization—without affecting NOD2—highlights its utility as a mechanistic probe for spatially resolved NLR signaling [1] [5] [8].
Table 3: Structural and Cellular Impacts of Nodinitib-1 on NOD1
NOD1 Property | Effect of Nodinitib-1 | Detection Method | ||
---|---|---|---|---|
NACHT domain oligomerization | Inhibited | Co-immunoprecipitation | ||
Subcellular localization | Altered perinuclear distribution | Confocal microscopy (GFP-NOD1) | ||
RIP2 recruitment | Blocked | Protein interaction assays | ||
"NODosome" formation | Suppressed | Size-exclusion chromatography | ||
Hemogenic endothelial specification | Impaired | Zebrafish kdrl+cmyb+ cell quantification |
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